1-Oxo-4-propoxy-1lambda~5~-pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-4-propoxy-1lambda~5~-pyridine-2-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a propoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-4-propoxy-1lambda~5~-pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can yield substituted isoxazoles, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as temperature and pressure control, is crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-4-propoxy-1lambda~5~-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Oxo-4-propoxy-1lambda~5~-pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Oxo-4-propoxy-1lambda~5~-pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Pyridinecarboxylic acids: These compounds share the pyridine ring and carboxylic acid group but differ in other substituents.
Isoxazoles: These heterocyclic compounds have similar structural features and undergo comparable chemical reactions.
Uniqueness: 1-Oxo-4-propoxy-1lambda~5~-pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group and carboxylic acid functionality make it a versatile compound for various applications.
Properties
CAS No. |
78901-23-2 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-oxido-4-propoxypyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-2-5-14-7-3-4-10(13)8(6-7)9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChI Key |
MRBKTCAIFBEJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=[N+](C=C1)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.